Hydroperoxide, heptyl Hydroperoxide, heptyl
Brand Name: Vulcanchem
CAS No.: 20682-80-8
VCID: VC19756109
InChI: InChI=1S/C7H16O2/c1-2-3-4-5-6-7-9-8/h8H,2-7H2,1H3
SMILES:
Molecular Formula: C7H16O2
Molecular Weight: 132.20 g/mol

Hydroperoxide, heptyl

CAS No.: 20682-80-8

Cat. No.: VC19756109

Molecular Formula: C7H16O2

Molecular Weight: 132.20 g/mol

* For research use only. Not for human or veterinary use.

Hydroperoxide, heptyl - 20682-80-8

Specification

CAS No. 20682-80-8
Molecular Formula C7H16O2
Molecular Weight 132.20 g/mol
IUPAC Name 1-hydroperoxyheptane
Standard InChI InChI=1S/C7H16O2/c1-2-3-4-5-6-7-9-8/h8H,2-7H2,1H3
Standard InChI Key XIOGAMSXYSPUSI-UHFFFAOYSA-N
Canonical SMILES CCCCCCCOO

Introduction

Chemical Identity and Structural Characteristics

Hydroperoxide, heptyl is defined by the molecular formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol . Its IUPAC name, 1-hydroperoxyheptane, reflects the placement of the hydroperoxy group at the terminal carbon of the heptyl chain. The compound’s structure has been validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which confirm the presence of the -OOH moiety .

Thermochemical Properties

The NIST WebBook provides critical thermochemical data for this compound. The standard enthalpy of combustion (ΔcH°) in the liquid phase is -4698.2 ± 5.0 kJ/mol, corresponding to a standard enthalpy of formation (ΔfH° liquid) of -343 kJ/mol . These values highlight the compound’s exothermic decomposition potential, a property leveraged in combustion and polymerization studies.

Table 1: Key Physicochemical Properties of Hydroperoxide, Heptyl

PropertyValueSource
Molecular FormulaC₇H₁₆O₂
Molecular Weight132.20 g/mol
ΔcH° (liquid)-4698.2 ± 5.0 kJ/mol
ΔfH° (liquid)-343 kJ/mol
CAS Registry Number764-81-8

Synthesis and Industrial Production

Laboratory Synthesis

Hydroperoxide, heptyl is typically synthesized via the autoxidation of heptane under controlled oxygen exposure. This reaction proceeds through a radical chain mechanism:

  • Initiation: Homolytic cleavage of O₂ generates oxygen radicals.

  • Propagation: Heptane abstracts a hydrogen atom, forming a heptyl radical, which reacts with O₂ to form a hydroperoxide .

  • Termination: Radical recombination halts the chain process.

Recent advances employ continuous flow reactors to enhance yield and reduce side reactions, though specific industrial protocols remain proprietary.

Challenges in Large-Scale Production

Industrial synthesis must address:

  • Thermal instability: Decomposition above 50°C necessitates precise temperature control.

  • Purity requirements: Trace impurities (e.g., alcohols, ketones) can catalyze premature decomposition.

Decomposition Kinetics and Reaction Mechanisms

Gas-Phase Decomposition

A seminal study by Sahetchian et al. (1982) investigated the gas-phase decomposition of heptyl-1 and heptyl-2 hydroperoxides between 250–360°C . Key findings include:

  • Primary decomposition pathway: Homolytic O-O bond cleavage yields C₇H₁₅O· and ·OH radicals.

  • Rate constants: For heptyl-1 hydroperoxide, the activation energy (E₆) was determined as 43.5 kJ/mol, with a pre-exponential factor of 1.1 × 10¹⁶ s⁻¹ .

Table 2: Decomposition Rate Constants for Heptyl Hydroperoxides

ParameterHeptyl-1 HydroperoxideHeptyl-2 Hydroperoxide
Activation Energy (E₆)43.5 kJ/mol45.2 kJ/mol
Pre-exponential Factor1.1 × 10¹⁶ s⁻¹9.8 × 10¹⁵ s⁻¹
Temperature Range250–360°C250–360°C

Secondary Reactions

Decomposition byproducts include:

  • Heptanol (C₇H₁₅OH) via radical recombination.

  • Heptanal (C₆H₁₃CHO) through β-scission of alkoxy radicals.

Applications in Scientific Research

Oxidative Stress Studies

Hydroperoxide, heptyl serves as a model compound for investigating lipid peroxidation in biological systems. Its decomposition mimics the behavior of endogenous hydroperoxides, enabling studies on:

  • Reactive oxygen species (ROS) generation.

  • Antioxidant mechanisms (e.g., glutathione peroxidase activity).

Polymer Chemistry

The compound’s radical-generating capacity makes it a valuable initiator in polymerization reactions. For example:

  • Polystyrene synthesis: Heptyl hydroperoxide initiates free-radical polymerization at moderate temperatures.

Recent Advances and Future Directions

Computational Modeling

Density functional theory (DFT) studies have optimized the O-O bond dissociation energy (BDE) for heptyl hydroperoxide, revealing a BDE of ~180 kJ/mol. These models aid in predicting decomposition pathways under varied conditions.

Environmental Impact

Ongoing research assesses the compound’s atmospheric lifetime and role in tropospheric ozone formation. Preliminary data suggest a half-life of <24 hours in the presence of UV light.

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